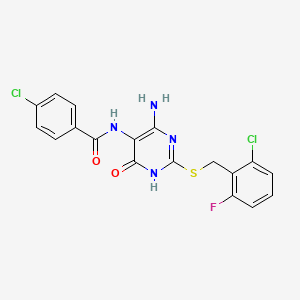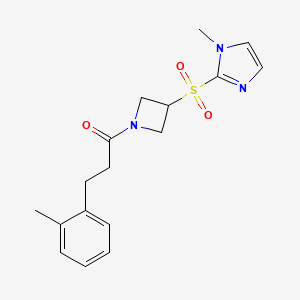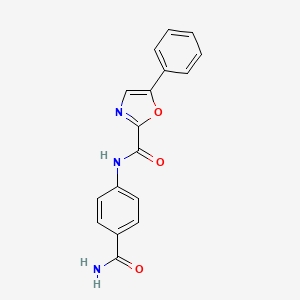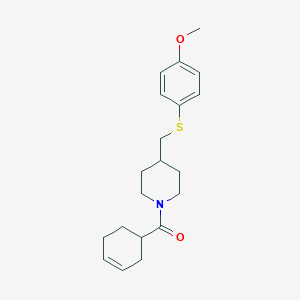![molecular formula C6H11ClN2O2 B2858021 [5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride CAS No. 2305253-76-1](/img/structure/B2858021.png)
[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2305253-76-1 . It has a molecular weight of 178.62 . The IUPAC name for this compound is (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride . The compound is typically stored at room temperature and should be kept dry and cool .
Molecular Structure Analysis
The InChI code for “[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride” is 1S/C6H10N2O2.ClH/c1-9-3-6-5(2-7)8-4-10-6;/h4H,2-3,7H2,1H3;1H . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride” is a powder that is stored at room temperature . It has a melting point of 125-127 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has shown that certain derivatives of [5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride demonstrate significant antimicrobial activities. A study synthesized derivatives of this compound and evaluated their in vitro antibacterial and antifungal activities against pathogenic strains. The results indicated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Synthesis of Benzofuran- and Indol-2-yl-methanamine Derivatives
Another significant application is in the synthesis of benzofuran- and indol-2-yl-methanamine derivatives, starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids. This synthesis process involving the oxazole-4-carboxylic acid methylester moiety is a useful approach for generating a variety of substituted benzofuran-2-yl-methanamine and indol-2-yl-methanamine compounds (Schlosser et al., 2015).
Corrosion Inhibition in Mild Steel
The compound's derivatives have been evaluated for their role in corrosion inhibition in mild steel in a hydrochloric acid medium. These studies show that these derivatives significantly reduce the corrosion rate of mild steel, acting as effective corrosion inhibitors. Their efficiency increases with concentration, suggesting their inhibitive effect occurs through adsorption on the metal surface (Rahmani et al., 2018).
Drug Development for Neurological Disorders
In drug development, especially for neurological disorders, derivatives of this compound have shown promise. Novel derivatives have been designed as "biased agonists" of serotonin 5-HT1A receptors, demonstrating high receptor affinity and selectivity, along with potent antidepressant-like activity in pre-clinical tests. These suggest potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Role in Antinociception
Derivatives of [5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride have been studied for their role in antinociception, particularly in the spinal cord of rats. Research indicates that specific receptors, including 5-HT1B, 5-HT2C, 5-HT3, and 5-HT4, mediate antinociception produced by 5-HT in the formalin test, suggesting potential therapeutic applications in pain management (Jeong, Choi, & Yoon, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-9-3-6-5(2-7)8-4-10-6;/h4H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGZDRWWXOHNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2857939.png)


![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2857945.png)

![N-(2-cyanophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2857949.png)


![3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B2857953.png)
![5-[(4-Iodophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2857954.png)
![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857955.png)

![N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2857959.png)
